molecular formula C9H12BFO3 B064144 3-Fluoro-4-propoxyphenylboronic acid CAS No. 192376-68-4

3-Fluoro-4-propoxyphenylboronic acid

Cat. No.: B064144
CAS No.: 192376-68-4
M. Wt: 198 g/mol
InChI Key: JJBMFQWJHYCKRY-UHFFFAOYSA-N
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Description

3-Fluoro-4-propoxyphenylboronic acid is an organic compound with the molecular formula C9H12BFO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a fluoro group at the third position and a propoxy group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-propoxyphenylboronic acid typically involves the reaction of 3-fluoro-4-propoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the Grignard reagent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-propoxyphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-4-propoxyphenylboronic acid has several applications in scientific research, including:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.

    Material Science: Utilized in the synthesis of novel materials with unique properties.

    Biological Studies: Employed in the study of enzyme inhibitors and other biologically active compounds

Mechanism of Action

The mechanism of action of 3-Fluoro-4-propoxyphenylboronic acid in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronate complex undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The fluoro and propoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-propoxyphenylboronic acid is unique due to the presence of both fluoro and propoxy groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these substituents makes it a valuable compound in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

(3-fluoro-4-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6,12-13H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBMFQWJHYCKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584277
Record name (3-Fluoro-4-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192376-68-4
Record name (3-Fluoro-4-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution n-butyllithium (2.5 M in hexanes, 4.4 ml) was added dropwise over 5 minutes to a stirring solution of 1-bromo-3-fluoro-4-propoxybenzene (2.3 g) in tetrahydrofuran (10 ml) at -70° C. The solution was stirred at -70° C. for 15 minutes and then transferred by cannula to a solution of triisopropyl borate (4.14 g) in tetrahydrofuran (10 ml) at -78° C. Once addition was complete the mixture was stirred at room temperature for 30 minutes. A solution of dilute hydrochloric acid (2 M, 30 ml) was added and the mixture extracted with ethyl acetate (3×50 ml). The combined organic extracts were dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give the sub-title compound as a white solid (1.19 g).
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

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